molecular formula C10H18N2O3 B11786322 Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate

Cat. No.: B11786322
M. Wt: 214.26 g/mol
InChI Key: NQGHDCYUNMFGRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a ketone moiety at position 2. This scaffold is widely utilized in medicinal chemistry due to its versatility in drug discovery, particularly as a building block for protease inhibitors, kinase modulators, and central nervous system (CNS) therapeutics. Its structural rigidity and functional group diversity enable precise interactions with biological targets, making it a key intermediate in synthetic organic chemistry .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 3-amino-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6,11H2,1-3H3

InChI Key

NQGHDCYUNMFGRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 3-oxopiperidine-1-carboxylate as a starting material, which is then reacted with an appropriate amine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted piperidine derivatives .

Scientific Research Applications

Drug Synthesis Intermediate

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anticancer drugs. It has been utilized in the synthesis of compounds such as Vandetanib and crizotinib, which are known for their efficacy against specific cancer types.

The compound exhibits notable biological activities, including:

  • Anti-Cancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential .
  • Neuroprotective Effects : Studies have shown that it acts as a selective TrkB receptor agonist, potentially useful in treating neurodegenerative diseases like Alzheimer's disease by promoting neuronal survival .
  • Inhibition of Lipid Metabolism : It has been found to inhibit monoacylglycerol lipase (MAGL), which is crucial for lipid metabolism, leading to increased levels of endocannabinoids that can modulate pain and appetite .

Case Study: Anti-Cancer Research

In a study published in ACS Omega, researchers demonstrated that this compound derivatives exhibited cytotoxic effects on various cancer cell lines. The study highlighted the compound's mechanism involving apoptosis induction through mitochondrial disruption and caspase activation, suggesting its potential as a therapeutic agent against cancer .

Case Study: Neuroprotection

Another significant study revealed that this compound acts as a TrkB receptor agonist, promoting neuroprotective signaling pathways. This finding supports its potential application in treating neurodegenerative diseases by enhancing neuronal survival and reducing apoptosis rates .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The biological and chemical properties of piperidine derivatives are highly sensitive to substituent placement and stereochemistry. Below is a comparison of structurally related compounds:

Compound Name Key Structural Differences Impact on Properties
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate Hydroxy group at position 4 instead of amino group at position 3 Reduced nucleophilicity; altered hydrogen-bonding capacity
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Spirocyclic structure with additional nitrogen atom Enhanced conformational restraint; potential for multi-target engagement
tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate Phenyl group at position 2 instead of ketone Increased lipophilicity; potential for π-π stacking in receptor binding
tert-Butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate Dimethylamino methylidene group at position 2 Enhanced hydrogen-bonding capacity; improved enzyme inhibition
tert-Butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate Fluoro-methylphenyl substituent at position 4 Increased metabolic stability; enhanced selectivity for kinase targets

Key Observations :

  • Amino vs. Hydroxy Groups: The amino group in the target compound provides superior nucleophilic reactivity compared to hydroxy-containing analogs, enabling easier functionalization .
  • Ketone vs. Phenyl Groups : The ketone at position 2 enhances polarity, improving solubility over phenyl-substituted derivatives .
  • Stereochemistry: Compounds like trans-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate exhibit distinct binding affinities due to stereochemical constraints, underscoring the importance of chiral centers in pharmacological activity .

Insights :

  • The target compound’s moderate protease inhibition contrasts with the high kinase activity of dimethylamino-substituted analogs, highlighting the role of functional groups in target selectivity .
  • Fluorinated derivatives, such as tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate, exhibit improved pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .

Biological Activity

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate (often abbreviated as TBOC) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, mechanisms of action, and biological evaluations, supported by data tables and case studies.

TBOC is typically synthesized through the protection of amino acids using tert-butyl groups. A common method involves the reaction of amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate. The compound is characterized by its piperidine structure, which contributes to its biological activity.

Chemical Reactions

TBOC can undergo various chemical transformations:

  • Oxidation : The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution : The amino group can participate in substitution reactions to form amides or other derivatives.

The biological activity of TBOC is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing binding affinity, while the amino and carboxylate groups facilitate hydrogen bonding and electrostatic interactions. This combination enhances the compound's ability to modulate biological pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of TBOC derivatives against various cancer cell lines. For example, compounds related to TBOC exhibited significant inhibition of cell growth with IC50 values ranging from 1.1 to 4.7 μM against L1210 leukemia cells, CEM T-lymphoblastoid leukemia cells, and HeLa cervical carcinoma cells .

Table 1: Antiproliferative Activity of TBOC Derivatives

CompoundCell LineIC50 (μM)Mechanism
TBOCL12101.1Tubulin polymerization inhibition
TBOCCEM2.5Cell cycle arrest in G2/M phase
TBOCHeLa4.7Induction of apoptosis

Interaction with Tubulin

Molecular docking studies indicate that TBOC derivatives bind at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This selectivity for cancer cells over normal human peripheral blood mononuclear cells suggests a promising therapeutic index for further development.

Case Studies

  • Anticancer Studies : A study evaluated the effects of TBOC derivatives on human cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity was confirmed through IC50 assays indicating high potency against cancerous tissues .
  • Antimicrobial Activity : TBOC derivatives have also been tested for their antimicrobial properties against Mycobacterium tuberculosis (MTB). Compounds were evaluated using the Microplate Alamar Blue Assay (MABA), revealing promising activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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